(2R,3S)-2-azidooctane-1,3-diol
Beschreibung
(2R,3S)-2-azidooctane-1,3-diol is a chiral azido-diol compound characterized by an eight-carbon chain (octane backbone) with hydroxyl groups at positions 1 and 3 and an azido (-N₃) substituent at position 2. The stereochemistry (2R,3S) plays a critical role in its biochemical interactions and synthetic applications. These analogs share core features, including the azido-diol motif, but differ in chain length, stereochemistry, and substituents, which influence their physical properties and biological activities.
Eigenschaften
CAS-Nummer |
168421-24-7 |
|---|---|
Molekularformel |
C8H17N3O2 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(2R,3S)-2-azidooctane-1,3-diol |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-4-5-8(13)7(6-12)10-11-9/h7-8,12-13H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
UKEDANHVKNAKDE-SFYZADRCSA-N |
Isomerische SMILES |
CCCCC[C@@H]([C@@H](CO)N=[N+]=[N-])O |
Kanonische SMILES |
CCCCCC(C(CO)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-azidooctane-1,3-diol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction of (2R,3S)-2-bromo-1,3-octanediol with sodium azide in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of (2R,3S)-2-azidooctane-1,3-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-azidooctane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for azido group reduction.
Substitution: Sodium azide (NaN₃) in DMF is used for azidation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-2-azidooctane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, (2R,3S)-2-azidooctane-1,3-diol has potential applications in drug development. Its derivatives can be explored for their pharmacological properties and therapeutic potential.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-azidooctane-1,3-diol involves its functional groups interacting with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (2R,3S)-2-azidooctane-1,3-diol and related compounds from the evidence:
Key Comparative Insights:
Chain Length and Unsaturation :
- (2R,3S)-2-azidooctane-1,3-diol has a shorter chain (C8) compared to C18 analogs like (2S,3R)-2-azidooctadec-4-ene-1,3-diol . Longer chains and double bonds (e.g., 4E in SK1-I ) enhance lipid solubility and membrane interaction.
Stereochemistry :
- The 2R,3S configuration distinguishes it from 2S,3R analogs (e.g., and ), which are prevalent in sphingolipid derivatives. Stereochemistry critically affects enzyme binding; SK1-I’s 2R,3S,4E configuration optimizes SphK1 inhibition .
Functional Groups: Azido groups enable click chemistry for bioconjugation, whereas amino groups (e.g., in –7) are pivotal for mimicking natural sphingosine . Protecting groups like tert-butyldiphenylsilyl () improve synthetic flexibility .
Biological Relevance: SK1-I’s azido-free but structurally related sphingosine backbone demonstrates that azido substitution can reduce endogenous activity but retain utility as a synthetic handle .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
